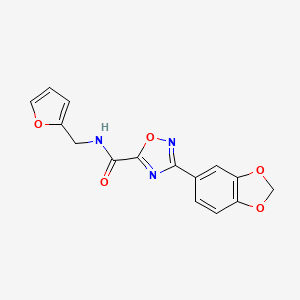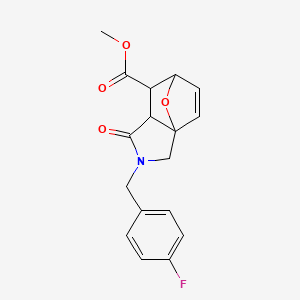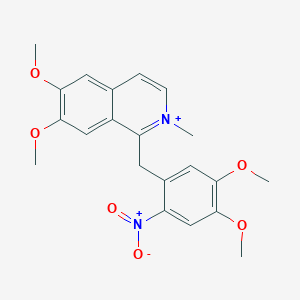![molecular formula C19H18N2O3 B11064147 3-{[2-(4-methoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11064147.png)
3-{[2-(4-methoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenethyl)amino]-1-phenyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and a 4-methoxyphenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenethyl)amino]-1-phenyl-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amination: The 4-methoxyphenethylamino group can be introduced through a nucleophilic substitution reaction, where 4-methoxyphenethylamine reacts with a suitable leaving group on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenethyl)amino]-1-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3-[(4-Methoxyphenethyl)amino]-1-phenyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenethyl)amino]-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenethyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
- 3-[(4-Methoxyphenethyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
Uniqueness
3-[(4-Methoxyphenethyl)amino]-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethylamino]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-9-7-14(8-10-16)11-12-20-17-13-18(22)21(19(17)23)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3 |
InChI Key |
SUEOONZZHFNJKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole](/img/structure/B11064068.png)
![4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11064073.png)

![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064083.png)
![2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11064091.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11064096.png)
methanone](/img/structure/B11064103.png)
![ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate](/img/structure/B11064105.png)
![1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064117.png)
![2-{8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B11064128.png)


![2-[(2-Hydrazinyl-2-oxoethyl)sulfanyl]-4-(hydroxymethyl)-6-methylpyridine-3-carbohydrazide](/img/structure/B11064159.png)

